4-[6-[(4-Chlorophenyl)sulfinylmethyl]-2-phenylpyrimidin-4-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Microwave Assisted Synthesis and Antibacterial Activity
A study involving the microwave-assisted synthesis of novel pyrimidines and thiazolidinones, including derivatives with structural similarities to 4-[6-[(4-Chlorophenyl)sulfinylmethyl]-2-phenylpyrimidin-4-yl]morpholine, demonstrated antibacterial activity. These compounds were synthesized through a series of reactions including condensation and cyclization, highlighting the potential of such derivatives in antibacterial applications (Merugu, Ramesh, & Sreenivasulu, 2010).
Spectral Analysis and Biological Activity
Another study focused on the synthesis and spectral analysis of an array of novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines, showcasing the biological significance of pyrimidine derivatives. The synthesized compounds, including structures similar to the compound of interest, were found to have various biological activities, underscoring the versatility of pyrimidine derivatives in medicinal chemistry (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).
Adenosine Receptor Antagonism
Research on carbamate substituted 2-amino-4,6-diphenylpyrimidines, including compounds structurally related to this compound, identified them as potential dual adenosine A1 and A2A receptor antagonists. This suggests their application in the treatment of Parkinson's disease, indicating a therapeutic research direction for such compounds (Robinson, Petzer, Rousseau, Terre’Blanche, Petzer, & Lourens, 2016).
Antibiotic Activity Modulation
A study on 4-(Phenylsulfonyl) morpholine, a compound with a morpholine group like the compound , explored its antimicrobial and modulating activity against multidrug-resistant strains. This highlights the potential of morpholine derivatives in enhancing the efficacy of antibiotics against resistant microbial strains (Oliveira, Teixeira, Cassiano, Sena, Coutinho, Menezes, Figueredo, Silva, Toledo, & Bento, 2015).
Properties
IUPAC Name |
4-[6-[(4-chlorophenyl)sulfinylmethyl]-2-phenylpyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c22-17-6-8-19(9-7-17)28(26)15-18-14-20(25-10-12-27-13-11-25)24-21(23-18)16-4-2-1-3-5-16/h1-9,14H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWUKMNFRKTQRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)CS(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.